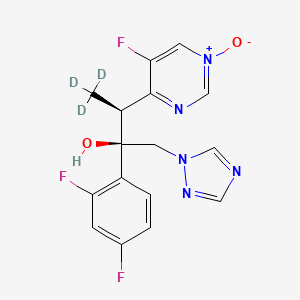
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2-isocyanato-2-methyl-, zinc complex, commonly known as Zincon, is a chemical compound that has been used in various scientific research applications. It is a chelating agent that forms a complex with zinc ions, which makes it useful in studying the role of zinc in biological systems.
Mecanismo De Acción
Zincon forms a complex with zinc ions, which results in a color change from yellow to blue. The intensity of the blue color is proportional to the concentration of zinc ions in the sample. This colorimetric assay is widely used to measure the concentration of zinc ions in biological samples.
Efectos Bioquímicos Y Fisiológicos
Zinc is essential for many biological processes, including DNA synthesis, cell division, and immune function. Zinc deficiency can lead to various health problems, including growth retardation, immune dysfunction, and impaired wound healing. Zincon has been used to study the role of zinc in these processes and to develop new therapies for zinc deficiency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zincon has several advantages for lab experiments, including its high sensitivity and specificity for zinc ions. It is also easy to use and relatively inexpensive. However, it has some limitations, including interference from other metal ions and the need for careful sample preparation to avoid contamination.
Direcciones Futuras
There are several future directions for the use of Zincon in scientific research. One area of interest is the role of zinc in neurodegenerative diseases such as Alzheimer's disease. Zincon has been used to study the concentration of zinc ions in the brains of Alzheimer's patients, and it may be useful in developing new therapies for this disease. Other areas of interest include the role of zinc in cancer, immune function, and wound healing.
Conclusion:
In conclusion, Zincon is a useful chemical compound that has been used in various scientific research applications. It is a chelating agent that forms a complex with zinc ions, which makes it useful in studying the role of zinc in biological systems. Zincon has several advantages for lab experiments, including its high sensitivity and specificity for zinc ions. However, it has some limitations, including interference from other metal ions and the need for careful sample preparation. There are several future directions for the use of Zincon in scientific research, including the study of zinc in neurodegenerative diseases and cancer.
Métodos De Síntesis
Zincon can be synthesized by reacting 2-methylpropane-2-isocyanate with zinc acetate in a solvent such as ethanol. The reaction produces a yellow-orange powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Zincon has been used in various scientific research applications, including the study of zinc in biological systems. Zinc is an essential micronutrient that plays a critical role in many biological processes, including gene expression, enzyme activity, and protein synthesis. Zincon is used to measure the concentration of zinc ions in various biological samples, including blood, urine, and cerebrospinal fluid.
Propiedades
Número CAS |
104676-71-3 |
|---|---|
Nombre del producto |
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX |
Fórmula molecular |
C10H18Br2N2Zn |
Peso molecular |
391.46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



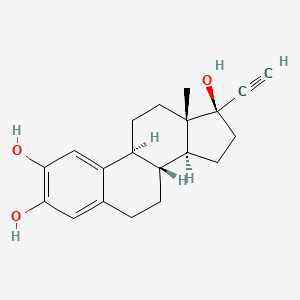
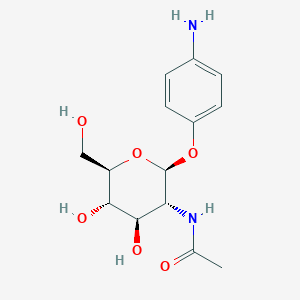
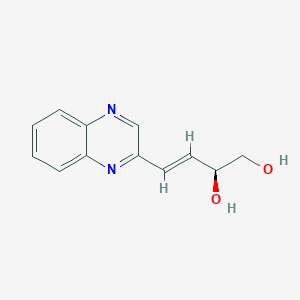
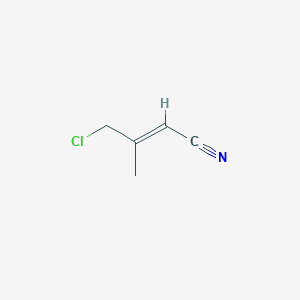
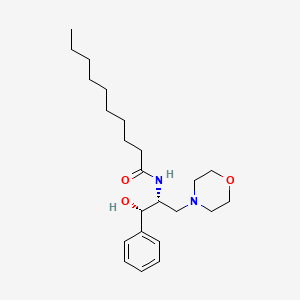
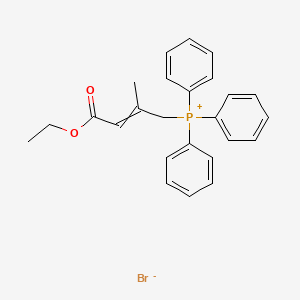
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
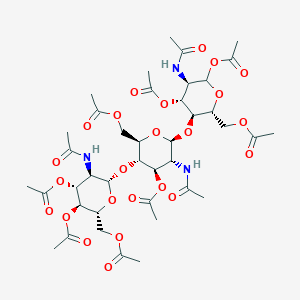
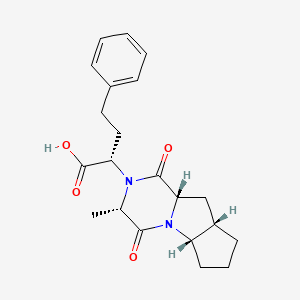
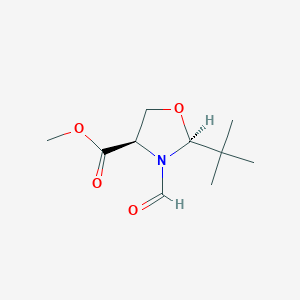
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
